molecular formula C33H32N4O8S B2577625 N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[(6-{[1-(morpholin-4-yl)-1-oxobutan-2-yl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide CAS No. 688061-89-4

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[(6-{[1-(morpholin-4-yl)-1-oxobutan-2-yl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide

Cat. No.: B2577625
CAS No.: 688061-89-4
M. Wt: 644.7
InChI Key: LBQQUZTXVXBDKD-UHFFFAOYSA-N
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Description

“N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[(6-{[1-(morpholin-4-yl)-1-oxobutan-2-yl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide” is a complex organic compound that features a variety of functional groups, including benzodioxole, morpholine, and quinazoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the benzodioxole and quinazoline rings, followed by the introduction of the morpholine and sulfanyl groups. Typical reaction conditions might include:

    Formation of Benzodioxole: This could involve the cyclization of catechol derivatives with formaldehyde.

    Quinazoline Synthesis: This might be achieved through the condensation of anthranilic acid derivatives with formamide.

    Introduction of Morpholine: This could be done via nucleophilic substitution reactions.

    Final Coupling: The final product might be obtained through coupling reactions under mild conditions, possibly using catalysts like palladium.

Industrial Production Methods

Industrial production would likely involve optimizing these synthetic routes for scale-up, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the sulfanyl group.

    Reduction: Reduction reactions could target the quinazoline ring.

    Substitution: Nucleophilic and electrophilic substitution reactions could occur at various positions on the benzodioxole and quinazoline rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions might include the use of strong bases or acids, depending on the specific reaction.

Major Products

The major products would depend on the specific reactions but could include oxidized or reduced derivatives, as well as substituted analogs with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds.

Biology

In biological research, it might be used to study the interactions of its functional groups with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure might interact with specific biological targets.

Industry

In industry, it might find applications in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets could include enzymes, receptors, or other proteins, and the pathways involved might include signal transduction pathways or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[(6-{[1-(morpholin-4-yl)-1-oxobutan-2-yl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide: This compound itself.

    Other Benzodioxole Derivatives: Compounds with similar benzodioxole structures.

    Quinazoline Derivatives: Compounds with similar quinazoline structures.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which might confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-[[6-(1-morpholin-4-yl-1-oxobutan-2-yl)sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H32N4O8S/c1-2-29(32(40)36-9-11-41-12-10-36)46-33-35-24-15-28-27(44-19-45-28)14-23(24)31(39)37(33)17-20-3-6-22(7-4-20)30(38)34-16-21-5-8-25-26(13-21)43-18-42-25/h3-8,13-15,29H,2,9-12,16-19H2,1H3,(H,34,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBQQUZTXVXBDKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCOCC1)SC2=NC3=CC4=C(C=C3C(=O)N2CC5=CC=C(C=C5)C(=O)NCC6=CC7=C(C=C6)OCO7)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H32N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

644.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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